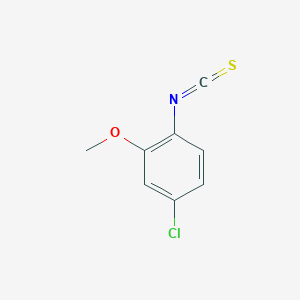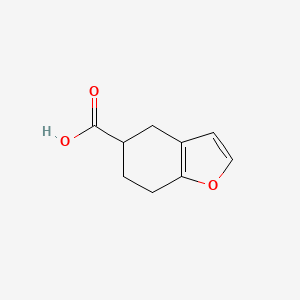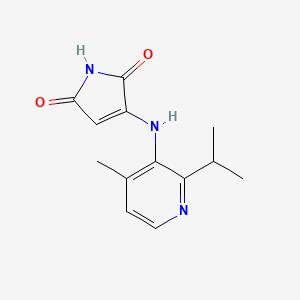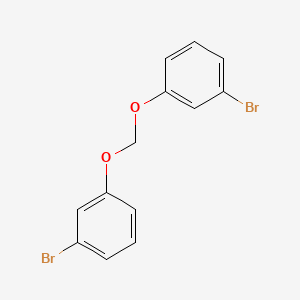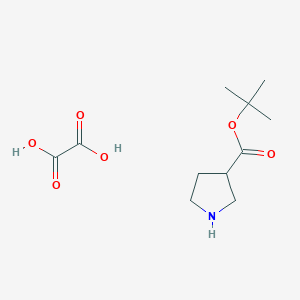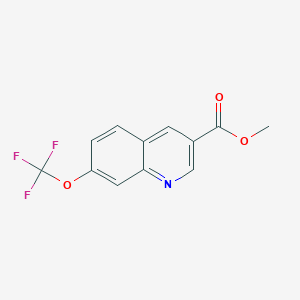
Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a trifluoromethoxy group at the 7-position and a carboxylate ester at the 3-position further enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-hydroxyquinoline and trifluoromethoxybenzene.
Formation of Intermediate: The 7-hydroxyquinoline undergoes a nucleophilic substitution reaction with trifluoromethoxybenzene in the presence of a base such as potassium carbonate to form 7-(trifluoromethoxy)quinoline.
Esterification: The intermediate is then subjected to esterification with methyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimalarial agent, leveraging the quinoline core’s known activity against malaria parasites.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate is primarily related to its interaction with biological targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication or protein synthesis, leading to its biological effects.
Comparación Con Compuestos Similares
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Amodiaquine: Another antimalarial agent with structural similarities.
Isoquine: A quinoline derivative with potent antimalarial activity.
Uniqueness: Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate stands out due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C12H8F3NO3 |
|---|---|
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
methyl 7-(trifluoromethoxy)quinoline-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-18-11(17)8-4-7-2-3-9(19-12(13,14)15)5-10(7)16-6-8/h2-6H,1H3 |
Clave InChI |
DSMVNGGUDQYJSZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C2C=C(C=CC2=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


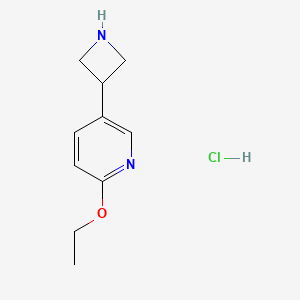
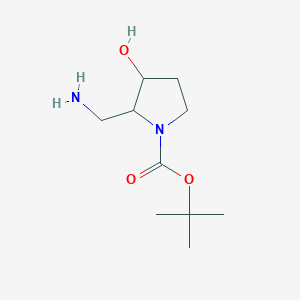

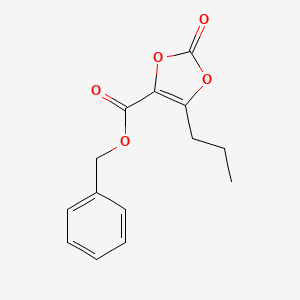


![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
